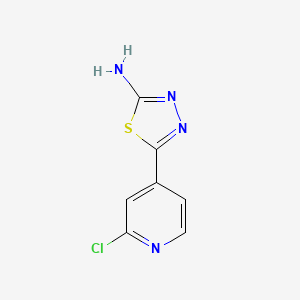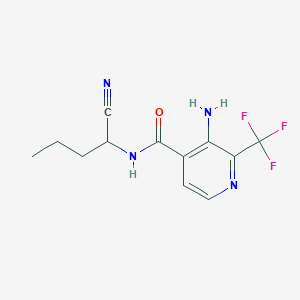
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an amino group, a cyanobutyl group, a trifluoromethyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are tin (Sn) and hydrogen (H₂).
Substitution: Nucleophiles such as alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used, but generally, it may inhibit or activate certain biochemical processes.
Comparaison Avec Des Composés Similaires
3-Amino-N-(1-cyanobutyl)pyridine-4-carboxamide: Lacks the trifluoromethyl group.
3-Amino-N-(1-cyanobutyl)-2-(fluoromethyl)pyridine-4-carboxamide: Contains a fluoromethyl group instead of trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can influence its biological activity and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
3-amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O/c1-2-3-7(6-16)19-11(20)8-4-5-18-10(9(8)17)12(13,14)15/h4-5,7H,2-3,17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFXCWAWDPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(C(=NC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2889228.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2889229.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)


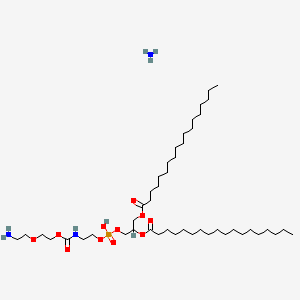
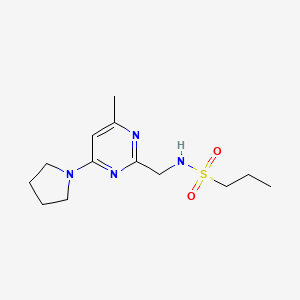
![1-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2889240.png)
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)
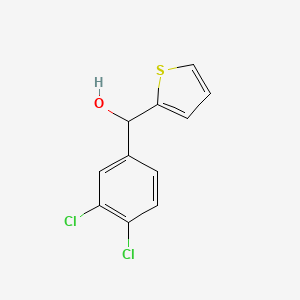

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)
